REACTION_CXSMILES
|
[CH:1]1[C:2]2[N:3]([CH:8]=[N:9][CH:10]=2)[C:4](=[S:7])[NH:5][N:6]=1.C[O-].[Na+].I[CH2:15][CH3:16]>CO>[CH2:15]([N:5]1[C:4](=[S:7])[N:3]2[CH:8]=[N:9][CH:10]=[C:2]2[CH:1]=[N:6]1)[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
C=1C=2N(C(NN1)=S)C=NC2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is purified by preparative thin layer chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=CC=2N(C1=S)C=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |